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The advent of mMRNA vaccines has revolutionized the landscape of modern medicine. Central
to their success are the lipid nanoparticle (LNP) delivery systems that protect the delicate
MRNA cargo and facilitate its entry into cells. While polyethylene glycol (PEG) has been the
gold standard for stabilizing these LNPs, concerns over immunogenicity have spurred the
search for alternatives. This technical guide delves into the application of 1,2-distearoyl-sn-
glycero-3-phosphoethanolamine-polysarcosine66 (DSPE-polysarcosine66 or DSPE-pSar66),
a promising substitute that offers enhanced biocompatibility without compromising, and in some
cases even improving, delivery efficiency.

Introduction to Polysarcosine as a PEG Alternative

Polysarcosine (pSar) is a polypeptoid, a polymer of N-methylated glycine, which is an
endogenous amino acid.[1][2] This inherent biological origin underpins its key advantages over
PEG. As a polymer, pSar is hydrophilic, protein-resistant, and demonstrates low cellular toxicity,
properties that have made it a compelling alternative to PEGylation.[3] Notably, pSar exhibits
significantly lower immunogenicity, potentially mitigating the risk of anti-PEG antibody
production, which can lead to accelerated blood clearance and hypersensitivity reactions in
some individuals.[4][5] Studies have shown that replacing PEG lipids with pSar lipids in LNP
formulations can lead to higher protein secretion and a reduced immunostimulatory response.

[1][2][€]
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DSPE-pSar is a lipid-polypeptoid conjugate where the DSPE lipid anchor allows for its
incorporation into the lipid bilayer of LNPs, while the hydrophilic pSar chain extends outwards,
providing steric stabilization.[7] This guide focuses on DSPE-pSar with an average of 66
sarcosine units (DSPE-pSar66), a specific variant that has been explored for its utility in mRNA
delivery systems.[8]

LNP Formulation and Physicochemical
Characterization

The incorporation of DSPE-pSar into LNP formulations is a critical step in developing effective
MRNA delivery vehicles. Typically, LNPs are prepared by the rapid mixing of an ethanol phase
containing the lipids with an aqueous phase containing the mRNA, often using a microfluidic
device.[1][9] The precise molar ratios of the components—ionizable lipid, helper lipid (e.g.,
DSPC), cholesterol, and the stabilizing lipid (DSPE-pSar)—are crucial for the final
characteristics of the nanoparticles.[1][10]

Quantitative Data Summary

The following tables summarize the physicochemical properties of LNPs formulated with
various pSar lipids in direct comparison to their PEGylated counterparts in two well-established
LNP systems: ALC-0315 and SM-102.

Table 1: Physicochemical Characterization of ALC-0315 based LNPs[1]

Stabilizing Hydrodynamic Polydispersity Encapsulation Zeta Potential
Lipid Diameter (nm) Index (PDI) Efficiency (%) (mV)
ALC-0159 (PEG) 95.3+4.2 0.12 £ 0.02 945+15 -21+05
DMG-pSar25 102.1£5.1 0.14 + 0.03 95.2+0.8 -1.8+04
C16-pSar25 110.5+6.3 0.15£0.02 93.8+21 -25+0.6
C18-pSar25 115.2+7.0 0.16 + 0.03 925+25 -28+£0.7
TETAMINE-

98.9+4.8 0.13+£0.02 949+1.2 -1.9+05
pSar25
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Data presented as mean * s.d.

Table 2: Physicochemical Characterization of SM-102 based LNPs[1]

Stabilizing Hydrodynamic Polydispersity = Encapsulation Zeta Potential
Lipid Diameter (nm) Index (PDI) Efficiency (%) (mV)
DMG-PEG2000 88.7+£ 3.9 0.11+£0.01 96.1+0.9 -3.2+0.8
DMG-pSar25 94645 0.13 +0.02 958+1.1 291207
C16-pSar25 105.3+5.8 0.14 £ 0.02 945+1.7 -3.5+£0.9
C18-pSar25 109.8+6.1 0.15+0.03 93.1+23 -3.8+1.0
TETAMINE-

91.2+4.1 0.12 £0.01 955+1.3 -3.1+0.8
pSar25

Data presented as mean + s.d.

In Vitro and In Vivo Performance

The ultimate measure of a delivery system's success is its ability to efficiently deliver its cargo
and induce protein expression. Studies comparing pSar-LNPs to PEG-LNPs have
demonstrated promising results.

In Vitro Transfection Efficiency

In vitro studies using cell lines such as C2C12 and Hep3B have shown that the complete
replacement of PEG lipids with pSar lipids can maintain or even increase mRNA delivery
efficiency.[8]

Table 3: In Vitro Luciferase Expression (Relative Luminescence Intensity)[1]

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10957522/
https://www.researchgate.net/publication/379258630_Engineering_LNPs_with_polysarcosine_lipids_for_mRNA_delivery
https://pmc.ncbi.nlm.nih.gov/articles/PMC10957522/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

LNP System

Stabilizing Lipid

C2C12 Cells
(Relative
Luminescence)

Hep3B Cells
(Relative
Luminescence)

ALC-0315 based

ALC-0159 (PEG)

1.00 (baseline)

1.00 (baseline)

ALC-0315 based

DMG-pSar25

~1.2X

~1.5x%

ALC-0315 based

C16-pSar25

~1.8x

~2.0x

SM-102 based

DMG-PEG2000

1.00 (baseline)

1.00 (baseline)

SM-102 based

DMG-pSar25

~1.1x

~1.3X

SM-102 based

C16-pSar25

~0.9x

~1.1x

Values are approximated from graphical data for illustrative purposes.

In Vivo mRNA Delivery

In vivo studies in mice using Firefly Luciferase (FLuc) mRNA have corroborated the in vitro
findings. ALC-0315 based LNPs formulated with certain pSar lipids showed a statistically
significant increase in luminescence compared to their PEGylated counterparts.[1] For
instance, LNPs formulated with C16-pSar25 and DMG-pSar25 generated over 5-fold higher
total flux compared to PEG LNPs.[1] In the SM-102 based system, the in vivo expression from
pSar-LNPs was comparable to that of PEG-LNPs.[1]

Table 4: In Vivo Luciferase Expression in Mice (Intramuscular Injection)[1]
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LNP System

Stabilizing Lipid

Peak Radiance (Total Flux)
- Fold Change vs. PEG

ALC-0315 based

ALC-0159 (PEG)

1.0 (baseline)

ALC-0315 based

DMG-pSar25

>5.0

ALC-0315 based

C16-pSar25

>50

SM-102 based

DMG-PEG2000

1.0 (baseline)

SM-102 based

DMG-pSar25

~1.0

SM-102 based

C16-pSar25

~1.0

Values are based on reported findings.

Immunogenicity and Safety Profile

A key driver for exploring pSar lipids is their potential for a more favorable safety and
immunogenicity profile. While LNPs themselves can elicit an innate immune response, studies
have aimed to de-risk the components.[1]

Analysis of cytokine and chemokine induction profiles in mice 6 hours after administration
showed that the profiles for pSar and PEG LNPs were largely similar.[1] For example, CXCL10,
an interferon-y induced chemokine, and the inflammatory cytokine IL-6 were upregulated to a
similar extent in both pSar and PEG LNP-treated mice, indicating activation of the innate
immune system which can be crucial for vaccine efficacy.[1] Importantly, pSar-formulated
liposomes have been shown to induce lower levels of specific antibodies compared to PEG-
formulated liposomes, suggesting a reduced potential for inducing humoral immunity against
the delivery vehicle itself.[1]

Table 5: Systemic Cytokine/Chemokine Response in Mice (6h post-injection)[1][2]
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Fold Change vs. PBS

Cytokine/lChemokine LNP System
(approx.)
CXCL10 SM-102 DMG-pSar25 ~5X
CXCL10 SM-102 DMG-PEG2000 ~5x
IL-6 SM-102 DMG-pSar25 ~10x
IL-6 SM-102 DMG-PEG2000 ~10x
G-CSF SM-102 DMG-pSar25 Higher than PEG
CXCL1 SM-102 DMG-pSar25 Higher than PEG

Data reflects general trends reported in the literature.

Experimental Protocols and Methodologies

Synthesis of DSPE-Polysarcosine

The synthesis of DSPE-pSar typically involves the ring-opening polymerization (ROP) of

sarcosine N-carboxyanhydride (Sar-NCA).

Protocol: Synthesis of Sarcosine N-carboxyanhydride (Sar-NCA)[11]

atmosphere.

Protocol: Ring-Opening Polymerization to form DSPE-pSar

Dry sarcosine under vacuum.

Slowly add diphosgene via syringe.

Suspend the dried sarcosine in absolute tetrahydrofuran (THF) under a nitrogen

Gently reflux the mixture for approximately 3 hours until a clear solution is obtained.

The solvent is then removed under reduced pressure to yield the Sar-NCA monomer.

e Dissolve the Sar-NCA monomer in dry N,N-Dimethylformamide (DMF).
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o Separately, dissolve the initiator, DSPE-amine, in an appropriate solvent.

e Add the initiator solution to the Sar-NCA solution to start the polymerization. The ratio of
monomer to initiator will determine the degree of polymerization (e.g., 66 for DSPE-pSar66).

» Allow the reaction to proceed, typically overnight at room temperature.

e The resulting DSPE-pSar polymer is then purified, often by dialysis, to remove unreacted
monomers and other impurities, followed by lyophilization.

LNP Formulation via Microfluidics

Materials:

« lonizable lipid (e.g., ALC-0315 or SM-102), DSPC, Cholesterol, and DSPE-pSar66 (or
DSPE-PEG) dissolved in ethanol.

« mMRNA (e.g., encoding Luciferase) dissolved in an aqueous buffer (e.g., citrate buffer, pH
4.0).

o Microfluidic mixing device (e.g., NanoAssemblr).
Protocol:[1]

» Prepare the lipid mixture in ethanol. For SM-102 based LNPs, a typical molar ratio is
50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:DSPE-pSar).[1] For ALC-0315 based LNPs,
a common molar ratio is 46.3:9.4:42.7:1.6.[1]

o Prepare the mRNA solution in the aqueous buffer.

e Set up the microfluidic system. A common total flow rate is 12 mL/min with a flow rate ratio of
1:3 (ethanol phase to aqueous phase).[1]

e Pump the lipid-ethanol solution and the mRNA-aqueous solution through the microfluidic
device for rapid mixing and LNP self-assembly.

e Collect the resulting LNP dispersion.
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» Perform buffer exchange and concentration via dialysis or tangential flow filtration against a
storage buffer like phosphate-buffered saline (PBS, pH 7.4).

LNP Characterization

o Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
o Zeta Potential: Determined by Laser Doppler Velocimetry.

o mMRNA Encapsulation Efficiency: Typically quantified using a fluorescent dye-based assay
(e.g., RiboGreen assay) that measures the fluorescence of unencapsulated mRNA before
and after disrupting the LNPs with a surfactant.

Visualizing Workflows and Pathways
LNP Formulation and Characterization Workflow
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LNP Formulation & Characterization Workflow
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Conceptual Pathway of LNP-mRNA Cellular Uptake and Innate Immune Response
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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